molecular formula C24H17NO5 B13352813 4-{[1,3-dioxo-2-(1-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}benzoic acid CAS No. 5936-73-2

4-{[1,3-dioxo-2-(1-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}benzoic acid

Cat. No.: B13352813
CAS No.: 5936-73-2
M. Wt: 399.4 g/mol
InChI Key: FSYRCRQPQQUKDP-UHFFFAOYSA-N
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Description

4-(1,3-Dioxo-2-(1-phenylethyl)isoindoline-5-carbonyl)benzoic acid is a complex organic compound that belongs to the class of isoindoline derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The structure of this compound includes an isoindoline core, which is a bicyclic structure containing nitrogen, and a benzoic acid moiety, which is a common functional group in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Dioxo-2-(1-phenylethyl)isoindoline-5-carbonyl)benzoic acid typically involves multi-step organic reactions. One common method involves the condensation of an aromatic primary amine with a maleic anhydride derivative to form the isoindoline-1,3-dione scaffold . This intermediate can then be further functionalized through various chemical reactions to introduce the 1-phenylethyl and benzoic acid groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of solventless conditions and green chemistry principles to minimize environmental impact . The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dioxo-2-(1-phenylethyl)isoindoline-5-carbonyl)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures, pH levels, and solvent environments .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

4-(1,3-Dioxo-2-(1-phenylethyl)isoindoline-5-carbonyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1,3-Dioxo-2-(1-phenylethyl)isoindoline-5-carbonyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activities and leading to specific biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,3-Dioxo-2-(1-phenylethyl)isoindoline-5-carbonyl)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .

Properties

CAS No.

5936-73-2

Molecular Formula

C24H17NO5

Molecular Weight

399.4 g/mol

IUPAC Name

4-[1,3-dioxo-2-(1-phenylethyl)isoindole-5-carbonyl]benzoic acid

InChI

InChI=1S/C24H17NO5/c1-14(15-5-3-2-4-6-15)25-22(27)19-12-11-18(13-20(19)23(25)28)21(26)16-7-9-17(10-8-16)24(29)30/h2-14H,1H3,(H,29,30)

InChI Key

FSYRCRQPQQUKDP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC=C(C=C4)C(=O)O

Origin of Product

United States

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